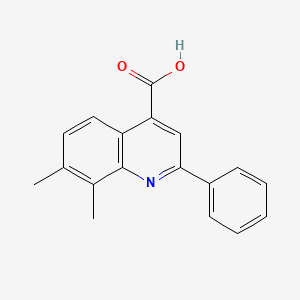

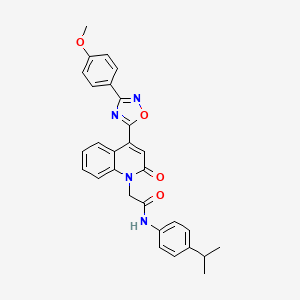

![molecular formula C25H20N2O4S B2621789 Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 392702-77-1](/img/structure/B2621789.png)

Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives, such as the one , has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . The base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, resulting in oxazoles in high yield and purity .Molecular Structure Analysis

Oxazoles, such as the one , are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the specific structure of the derivative. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions include a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as oxidant under mild conditions .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including our compound of interest, have demonstrated promising antimicrobial properties. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria and fungi. These compounds could potentially serve as novel antibiotics or antifungal agents .

Radiation Detection Enhancement

“Methyl 2-(2-((4,5-diphenyloxazol-2-yl)thio)acetamido)benzoate” can be used as a dopant to improve the photoelectric feedback of plastic scintillators. These scintillators are essential in radiation detectors for nuclear materials .

Substrate Labeling for Enzyme Studies

Coating this compound on peptide substrates facilitates radioactive labeling. This labeling technique enables the determination of substrate specificity for lysine methyltransferase enzymes. Understanding enzyme-substrate interactions is crucial for drug discovery and targeted therapies .

Anti-Inflammatory Potential

Oxazole derivatives have been investigated for their anti-inflammatory effects. While specific studies on our compound are limited, its structural features suggest potential anti-inflammatory activity. Further research is needed to explore this aspect .

Anticancer Properties

Although direct evidence for our compound’s anticancer activity is scarce, oxazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized related compounds with anticancer properties, making this an interesting avenue for further investigation .

Antidiabetic Applications

While not directly studied for antidiabetic effects, oxazole derivatives have been explored in the context of diabetes management. Our compound’s unique structure may contribute to its potential antidiabetic properties, but more research is needed to validate this .

properties

IUPAC Name |

methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-30-24(29)19-14-8-9-15-20(19)26-21(28)16-32-25-27-22(17-10-4-2-5-11-17)23(31-25)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWBWKJGHUYPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

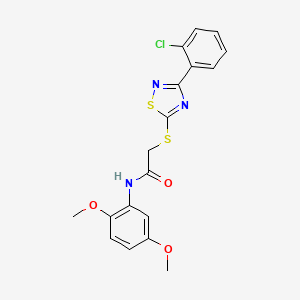

![N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2621710.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2621713.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621714.png)

![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)

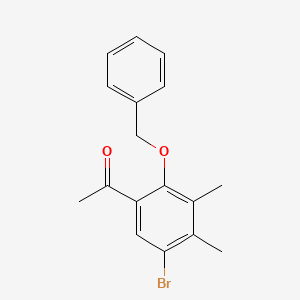

![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)